Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride
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Overview
Description
Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride is a synthetic compound with significant applications in various scientific fields, including chemistry, biology, and medicine. This compound is recognized for its unique structural properties and potential in pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride typically involves multiple steps, starting with the appropriate bicyclic precursor. Here’s a simplified pathway:
Initial Formation: : The synthesis begins with a bicyclo[3.2.0]heptane derivative.
Addition of Azabicyclo Moiety: : Introduction of the azabicyclo group through a cyclization reaction.
Esterification: : Methylation is performed to introduce the methyl ester group.
Hydrochloride Addition: : The final step involves the addition of hydrochloride to form the hydrochloride salt of the compound.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for higher yields and cost-effectiveness:
High-throughput Reactors: : Use of reactors that allow simultaneous synthesis of multiple batches.
Catalysis: : Employing catalysts to enhance the reaction rates.
Purification: : Advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially transforming the bicyclic structure into more oxidized derivatives.
Reduction: : It is also susceptible to reduction reactions, which can modify the nitrogen-containing ring structure.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at reactive sites of the molecule.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions involving halogens or other nucleophiles.
Major Products Formed
The products vary based on the type of reaction. Oxidation yields more oxygenated derivatives, reduction simplifies the molecule, and substitution alters the specific functional groups attached.
Scientific Research Applications
Chemistry
Molecular Modeling: : Utilized in the modeling of bicyclic compounds.
Reactivity Studies: : Helps in understanding the reactivity and stability of bicyclic structures.
Biology
Neurotransmitter Studies: : Investigated for its effects on neurotransmitter systems.
Enzyme Inhibition: : Explored for its potential to inhibit specific enzymes.
Medicine
Pharmacology: : Studied for its therapeutic potential, especially in neuropharmacology.
Drug Development: : Considered as a lead compound in developing new therapeutics.
Industry
Chemical Synthesis: : Used in the synthesis of complex organic molecules.
Material Science: : Explored for applications in creating new materials with unique properties.
Mechanism of Action
Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride exerts its effects primarily through interaction with molecular targets such as:
Neuroreceptors: : It may bind to specific receptors in the nervous system.
Enzymes: : Inhibition or modulation of enzyme activity is another key mechanism.
Molecular Targets and Pathways
Neurotransmitter Pathways: : Influences pathways involving neurotransmitters like dopamine or serotonin.
Enzymatic Pathways: : Modulates pathways involving key metabolic enzymes.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride
Methyl (1R,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride
Highlighting Uniqueness
Methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride is unique in its specific stereochemistry and the resulting effects on its reactivity and biological activity. Compared to its isomers, it exhibits distinct pharmacological properties due to the spatial arrangement of its atoms.
Properties
IUPAC Name |
methyl (1S,5S)-2-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-4-2-6(8)3-5-9-8;/h6,9H,2-5H2,1H3;1H/t6-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFXXWACGCJWTL-QMGYSKNISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC1CCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC[C@H]1CCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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